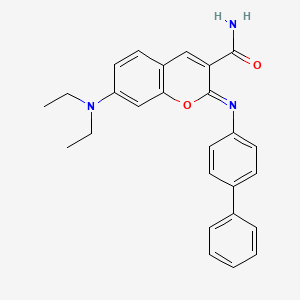

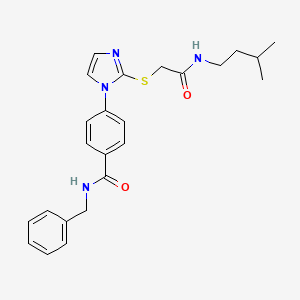

![molecular formula C18H17N5O4S B2452544 6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1209314-38-4](/img/structure/B2452544.png)

6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

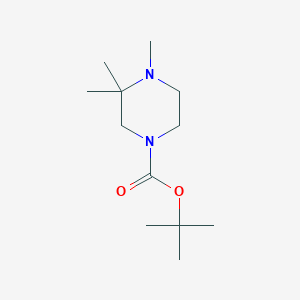

The compound contains several functional groups including a benzimidazole, a piperazine, a sulfonyl group, and a benzoxazole. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Sulfonyl groups are a type of functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety . Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and benzoxazole rings are aromatic and planar, while the piperazine ring is aliphatic and can adopt a chair or boat conformation . The sulfonyl group is typically trigonal planar .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions depending on the conditions. The benzimidazole and benzoxazole rings could participate in electrophilic aromatic substitution reactions . The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The sulfonyl group could potentially be reduced or oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. Generally, benzimidazoles are solid at room temperature and have high melting points . Piperazines are typically liquids or low-melting solids . The presence of the sulfonyl group could increase the polarity and solubility of the compound .Aplicaciones Científicas De Investigación

Drug Discovery

The benzimidazole nucleus is an important pharmacophore in drug discovery. It’s a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Compounds containing the benzimidazole nucleus have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Synthesis of Imidazoles

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are utilized in the development of functional materials .

Catalysis

Imidazoles are used in catalysis .

Antiproliferative Activity

A series of new (3- (1 H -benzo [ d ]imidazol-2-yl))/ (3- (3 H -imidazo [4,5- b ]pyridin-2-yl))- (1 H -indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They can interact with proteins and enzymes, making them an important pharmacophore in drug discovery .

Mode of Action

Benzimidazole derivatives are known to interact with various proteins and enzymes, affecting their function . The specific interactions and resulting changes would depend on the exact target and the biochemical pathway involved.

Biochemical Pathways

Given the wide range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

It is known that the insertion of a piperazine unit in similar compounds has led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .

Result of Action

It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The specific effects would depend on the exact target and the biochemical pathway involved.

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can affect the activity and stability of similar compounds .

Propiedades

IUPAC Name |

6-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c24-18-21-15-6-5-12(11-16(15)27-18)28(25,26)23-9-7-22(8-10-23)17-19-13-3-1-2-4-14(13)20-17/h1-6,11H,7-10H2,(H,19,20)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKLYDYNJCNZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

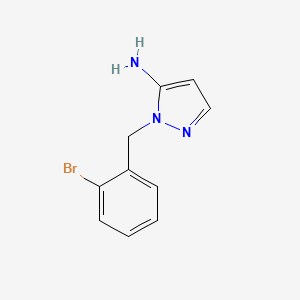

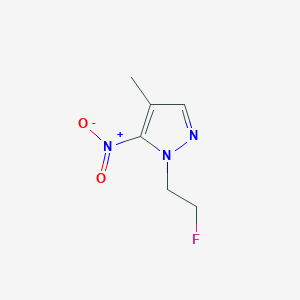

![4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2452465.png)

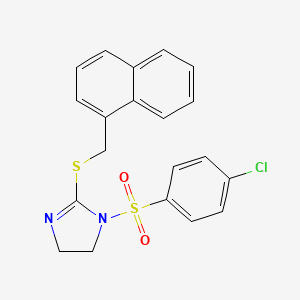

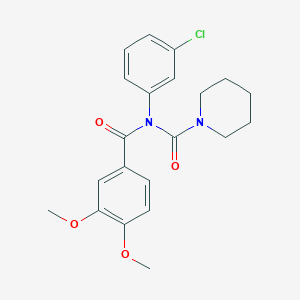

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452468.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)

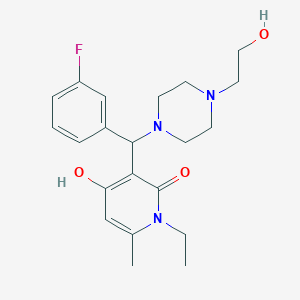

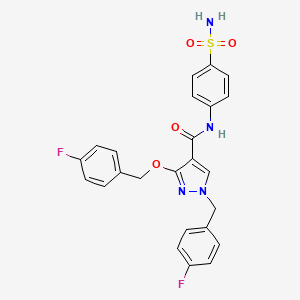

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2452475.png)

![[1-(Acetylsulfanyl)propan-2-yl]trimethylazanium iodide](/img/structure/B2452477.png)